2-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
CAS No.:
Cat. No.: VC1623398
Molecular Formula: C19H26O3
Molecular Weight: 302.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H26O3 |
|---|---|
| Molecular Weight | 302.4 g/mol |
| IUPAC Name | 2-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
| Standard InChI | InChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3 |
| Standard InChI Key | CQOQDQWUFQDJMK-UHFFFAOYSA-N |
| SMILES | CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O |
| Canonical SMILES | CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O |
Introduction
Chemical Structure and Properties
Molecular Identification
2-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol is commonly known in scientific literature as 2-Methoxyestradiol (2-ME). The compound has a molecular formula of C19H26O3 and a molecular weight of 302.4 g/mol . Its chemical structure features a phenanthrene core with a cyclopentane ring, forming a cyclopenta[a]phenanthrene structure, with methoxy and hydroxyl groups at strategic positions. Specifically, it contains a methoxy group at position 2 and hydroxyl groups at positions 3 and 17 .
Chemical Identifiers and Registry Data
The compound is registered in multiple chemical databases with various identifiers that facilitate its identification and study:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 362-07-2 |
| ChEBI ID | CHEBI:28955 |
| InChI | InChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3 |
| InChI Key | CQOQDQWUFQDJMK-UHFFFAOYSA-N |
| Canonical SMILES | CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O |
Biological Activity and Mechanism of Action
Estrogenic Properties
Despite being classified as an estrogen, 2-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol exhibits minimal estrogenic activity compared to other estrogens. The compound has a lower binding affinity for estrogen receptor α (ERα) compared to estradiol, and its affinity for estrogen receptor β (ERβ) is even lower . This unique characteristic allows it to exert biological effects largely independent of classic estrogen receptor pathways.
Anticancer Mechanisms
The compound exhibits several mechanisms through which it exerts anticancer effects:
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Cell Cycle Regulation: The compound blocks cell-cycle progression in both G0/G1 and G2/M phases, effectively preventing cancer cell proliferation . At the molecular level, it inhibits expression of cyclins D1 and B1, decreases activity of cyclin-dependent kinases (CDK-1 and CDK-2), and reduces phosphorylation of key regulatory proteins including retinoblastoma protein (pRb), extracellular signal-regulated kinase (ERK1/2), and Akt .
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Tubulin Interaction: The compound interferes with microtubule formation by binding to the colchicine-binding site of tubulin, leading to arrest of mitotic cell division .
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Apoptosis Induction: Multiple studies have shown that the compound promotes programmed cell death through various pathways, including:
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Anti-angiogenic Activity: The compound inhibits tumor vascularization through direct apoptotic effects on endothelial cells, thereby limiting tumor growth and metastasis .
Molecular Pathways
Research on MG63 osteosarcoma cells has provided detailed insights into the molecular pathways affected by the compound. As concentration increases, the following changes have been observed:
| Molecular Target | Effect | Functional Consequence |
|---|---|---|
| VEGF (RNA and protein) | Decreased expression | Reduced angiogenesis |
| Bcl-2 (RNA and protein) | Decreased expression | Enhanced apoptosis |
| Caspase-3 | Increased expression | Promotion of apoptosis |
| BAX protein | Increased levels | Enhanced apoptosis |
| Mitochondrial membrane potential | Increased | Cellular stress and apoptosis |
These molecular changes contribute to the compound's ability to inhibit proliferation and induce apoptosis in cancer cells .
Pharmacokinetics and Drug Delivery
Bioavailability Challenges
A significant challenge in the clinical application of 2-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol has been its poor oral bioavailability. Traditional capsule formulations have shown limitations in maintaining sufficient plasma concentrations for extended periods, necessitating frequent high-dose administration .
Advanced Formulation Approaches
To overcome bioavailability challenges, several advanced drug delivery strategies have been developed:
NanoCrystal Dispersion (NCD)
The NanoCrystal Dispersion formulation has demonstrated improved pharmacokinetic profiles in both preclinical and clinical studies. This approach has enabled more consistent blood levels and enhanced therapeutic efficacy . A phase I clinical trial conducted by the University of Wisconsin evaluated this formulation in patients with advanced, treatment-resistant solid malignancies to determine optimal dosing parameters .
Micellar Delivery Systems
Researchers have successfully developed micellar delivery systems using TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate) and Phospholipon 90G. These systems create spherical micellar structures of approximately 152 ± 5.2 nm that provide:
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Higher entrapment efficiency of the compound
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Sustained release profile over 24 hours
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Enhanced apoptotic potential against cancer cell lines
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Improved cellular uptake
In PC-3 prostate cancer cells, the micellar formulation demonstrated significantly increased efficacy compared to the free compound, correlating with increased BAX protein levels and decreased BCL-2 expression .
Therapeutic Applications
Cancer Treatment
The most extensively studied application of 2-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol is in cancer therapy:
Breast Cancer
A phase I clinical trial testing doses ranging from 200 to 1,000 mg/day in 15 breast cancer patients showed significant reduction in bone pain and analgesic requirements in some participants, without significant adverse effects .
Prostate Cancer
A phase II randomized, double-blind trial evaluated the compound at doses of 400 and 1,200 mg/day in 33 patients with hormone-refractory prostate cancer. Results indicated good tolerability and demonstrated prostate-specific antigen stabilizations and declines in some patients .
Osteosarcoma
Research on MG63 osteosarcoma cells has shown that the compound inhibits proliferation in a time- and dose-dependent manner. In vivo studies using xenograft models demonstrated that different administered doses exhibited slower growth of transplanted tumors compared to control groups .
The following table summarizes tumor volume and weight findings from an in vivo study using different concentrations of the compound in an osteosarcoma xenograft model:
| Treatment Group | Effect on Tumor Volume | Effect on Tumor Weight | Histological Findings |
|---|---|---|---|
| Control | Normal growth | Normal weight | Normal tumor cell density |
| Low-dose | Slower growth | Lower weight | Reduced cell density |
| Medium-dose | Further growth inhibition | Further weight reduction | Nuclear pyknosis, structural changes |
| High-dose (40 mg/kg) | Maximum inhibition | Minimum weight | Liquefaction necrosis in tumor center |
These findings demonstrate dose-dependent anticancer effects in osteosarcoma, with the highest dose showing the most significant impact on tumor progression .
Cardiovascular Applications
Beyond cancer, 2-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol shows promise in cardiovascular health:
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Hypertension Management: The compound reduces angiotensin II-induced hypertension and prevents renal dysfunction in both intact male and ovariectomized female mice . It has demonstrated effectiveness against hypertension in several animal models, including deoxycorticosterone acetate salt-induced hypertension, spontaneously hypertensive rats, and obese ZSF1 rats .
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Vascular Protection: It inhibits vascular smooth muscle cell growth in arteries, which helps prevent vascular occlusion and maintain arterial health. In rat models, the compound effectively prevents injury-induced neointima formation .
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Endothelial Function: Treatment with the compound leads to improvements in endothelial function and inhibition of vascular, cardiac, renal, and pulmonary remodeling associated with pathological cell proliferation .
These cardiovascular benefits suggest potential applications in treating hypertension, atherosclerosis, and other vascular diseases.
Current Research Directions and Future Perspectives
Formulation Optimization
Ongoing research focuses on optimizing drug delivery systems to enhance the bioavailability and efficacy of 2-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol. The development of nanocrystal and micellar formulations represents significant progress, but further refinement is needed to maximize therapeutic potential .
Combination Therapies
Recent studies have explored synergistic effects when combining the compound with other therapeutic agents. For example, research has demonstrated that oleuropein in combination with the compound shows enhanced anticancer effects against highly metastatic 143B osteosarcoma cells, with the combination inducing tumor cell autophagy more effectively than either compound alone .
Expanded Therapeutic Applications
Beyond cancer and cardiovascular disease, researchers are investigating applications in:
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Inflammatory Conditions: The compound's effects on cyclooxygenase-2 (COX-2) expression and inflammatory mediators suggest potential benefits in inflammatory diseases .
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Pulmonary Hypertension: Animal models show efficacy against pulmonary hypertension, with the compound potentially overriding deleterious actions of other hydroxyestrogens and quinone/semiquinones implicated in estrogen-induced pulmonary hypertension .
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Systemic Sclerosis: Preliminary research indicates potential benefits in treating systemic sclerosis through the compound's anti-proliferative and anti-inflammatory properties .
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